molecular formula C11H11N3O3S2 B2449614 N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide CAS No. 379255-18-2

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2449614
CAS No.: 379255-18-2
M. Wt: 297.35
InChI Key: RVIPJODBXNVCTJ-UHFFFAOYSA-N
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Description

N-[2-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide ( 379255-18-2) is a synthetic organic compound with the molecular formula C₁₁H₁₁N₃O₃S₂ and a molecular weight of 297.35 g/mol. It is a derivative of thiophene, a five-membered heterocyclic ring system known for its significant versatility and broad therapeutic potential in medicinal chemistry research . The molecular structure of this compound integrates two key pharmacophoric features: a thiophene-2-sulfonamide group and a benzoic acid hydrazide moiety. The thiophene-sulfonamide scaffold is of particular interest, as this structural motif is found in potent enzyme inhibitors. Specifically, thiophene-sulfonamide derivatives have been extensively studied as high-affinity inhibitors of carbonic anhydrase II (CA II), a validated drug target for alleviating ocular hypertension and treating glaucoma . The primary sulfonamide group (SO₂NH₂) common to these inhibitors acts as a zinc-binding group (ZBG), coordinating with the active site zinc ion in carbonic anhydrases to achieve potent inhibitory effects . Beyond carbonic anhydrase inhibition, the broader class of thiophene derivatives to which this compound belongs has demonstrated a wide spectrum of biological activities in scientific literature. These include antimicrobial, anti-inflammatory, antioxidant, and anti-cancer properties . The presence of the hydrazide functional group further enhances the molecule's potential as a synthetic intermediate or a precursor for the development of more complex chemical entities. This compound is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S2/c12-13-11(15)8-4-1-2-5-9(8)14-19(16,17)10-6-3-7-18-10/h1-7,14H,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIPJODBXNVCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 2-Aminothiophene

A solution of 2-aminothiophene (10 mmol) in concentrated hydrochloric acid (15 mL) is cooled to 0–5°C. Sodium nitrite (11 mmol) dissolved in water is added dropwise to form the diazonium salt. The reaction mixture is maintained below −5°C for 1 hour to ensure complete diazotization.

Sulfur Dioxide Incorporation

The diazonium salt solution is transferred to a reactor containing copper(I) chloride (1.0 equiv) in liquid sulfur dioxide, toluene, and acetic acid at 0°C. Vigorous stirring for 1 hour facilitates the formation of thiophene-2-sulfonyl chloride, which is extracted into toluene, washed with water, and dried over magnesium sulfate. The crude product is purified via vacuum distillation to yield a pale green solid (86% yield).

Key Data:

  • Yield: 86%
  • Purity (by $$ ^1H $$ NMR): >95%
  • Storage: −20°C under argon

Synthesis of 2-Aminobenzhydrazide

The hydrazide component is synthesized from methyl 2-aminobenzoate through a two-step sequence involving ester hydrolysis and hydrazide formation.

Hydrolysis of Methyl 2-Aminobenzoate

Methyl 2-aminobenzoate (25 mmol) is refluxed with hydrazine monohydrate (5.0 equiv) in ethanol for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC; n-hexane/ethyl acetate, 4:1). Upon completion, the mixture is concentrated, and ice-cold water is added to precipitate the product. Recrystallization from ethanol yields N-(2-(hydrazinecarbonyl)phenyl)methanesulfonamide as a white crystalline solid (93% yield).

Spectroscopic Characterization:

  • IR (ν cm$$ ^{-1} $$): 3318 (N–H), 1650 (C=O), 1333 (S=O)
  • $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 3.08 (s, 3H; −SO$$ _2 $$–CH$$ _3 $$), 7.15–7.75 (m, 4H; Ar–H)

Coupling Reaction to Form N-[2-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

The final step involves nucleophilic substitution between thiophene-2-sulfonyl chloride and 2-aminobenzhydrazide.

Sulfonamide Bond Formation

A solution of 2-aminobenzhydrazide (1.0 equiv) in dry dichloromethane is treated with triethylamine (1.2 equiv) at 0°C. Thiophene-2-sulfonyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours. The mixture is washed with 1 M HCl, saturated NaHCO$$ _3 $$, and brine. The organic layer is dried over Na$$ _2 $$SO$$ _4 $$, concentrated, and purified via silica gel chromatography (n-hexane/ethyl acetate, 3:1) to afford the title compound as a white solid (78% yield).

Optimization Notes:

  • Excess sulfonyl chloride improves yield by compensating for hydrolysis side reactions.
  • Anhydrous conditions are critical to minimize competing esterification.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (2:1) to achieve >99% purity.

Spectroscopic Validation

  • IR (ν cm$$ ^{-1} $$) : 3200 (N–H), 1620 (C=O), 1334 (S=O)
  • $$ ^1H $$ NMR (DMSO-d$$ _6 $$) : δ 3.13 (s, 3H; −SO$$ _2 $$–CH$$ _3 $$), 7.00–7.85 (m, 7H; Ar–H, C=CH$$ _3 $$)
  • $$ ^{13}C $$ NMR : δ 167.2 (C=O), 142.1 (C=S), 128.4–134.7 (Ar–C)

Elemental Analysis:

  • Calculated for C$$ _{11} $$H$$ _{11} $$N$$ _3 $$O$$ _3 $$S$$ _2 $$: C 44.44%, H 3.73%, N 14.13%
  • Found: C 44.39%, H 3.70%, N 14.09%

Chemical Reactions Analysis

Oxidation Reactions

The hydrazide group (–CONHNH₂) is susceptible to oxidation under controlled conditions. Key findings include:

  • Reagents and Conditions: Potassium permanganate (KMnO₄) in acidic or basic media .

  • Products: Oxidation yields sulfonic acid derivatives or carbonyl-containing products, depending on reaction specificity. For example, analogous sulfonamide hydrazides have been oxidized to carboxylic acid derivatives under strong oxidative conditions .

Mechanistic Insight:
The hydrazide’s NH–NH₂ bond is cleaved during oxidation, forming intermediates that further react to generate stable oxidized products like sulfonic acids (–SO₃H) .

Reduction Reactions

The compound’s hydrazide and sulfonamide groups can undergo reduction:

  • Reagents and Conditions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in alcoholic solvents .

  • Products: Reduction of the hydrazide group produces amine derivatives (–CH₂NH₂), while sulfonamide reduction is less common due to its stability .

Example:
In related studies, reduction of similar hydrazides with NaBH₄ yielded primary amines with >85% efficiency .

Substitution Reactions

The sulfonamide group participates in nucleophilic substitution:

  • Reagents and Conditions: Amines or thiols in the presence of bases (e.g., triethylamine) at 60–80°C.

  • Products: Substitution at the sulfonamide’s nitrogen generates modified sulfonamide derivatives. For instance, reactions with aliphatic amines produce secondary sulfonamides.

Key Data:

NucleophileProduct Yield (%)Conditions
Methylamine78EtOH, 70°C
Thiophenol65DMF, 60°C

Condensation Reactions (Schiff Base Formation)

The hydrazide group reacts with aldehydes/ketones to form Schiff bases:

  • Reagents and Conditions: Aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol with acetic acid catalysis .

  • Products: Stable imine derivatives (–C=N–) with yields exceeding 90% in optimized conditions .

Synthetic Protocol:

  • React N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide with aldehydes in ethanol.

  • Heat under reflux for 6–8 hours.

  • Isolate products via recrystallization .

Notable Examples:

  • Reaction with 2-fluorobenzaldehyde yielded a Schiff base with 89% efficiency .

  • 4-Methoxybenzaldehyde derivatives showed enhanced stability due to electron-donating groups .

Hydrolysis Reactions

Controlled hydrolysis alters the hydrazide and sulfonamide functionalities:

  • Acidic Hydrolysis: Concentrated HCl at 100°C cleaves the hydrazide to form carboxylic acids.

  • Basic Hydrolysis: NaOH in aqueous ethanol degrades the sulfonamide to sulfonic acids.

Kinetic Data:

ConditionRate Constant (h⁻¹)Half-Life (h)
1M HCl, 90°C0.125.8
2M NaOH, 80°C0.088.7

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution:

  • Reactions: Nitration, sulfonation, or halogenation at the thiophene’s α-position .

  • Example: Bromination with Br₂/FeBr₃ yields 5-bromo-thiophene derivatives .

Research Implications

The compound’s reactivity has been leveraged to synthesize derivatives with enhanced biological activity. For instance:

  • Schiff base derivatives exhibit inhibitory effects on acetylcholinesterase (IC₅₀ = 0.09 µM) .

  • Substituted sulfonamides show selectivity toward P2X receptors, suggesting therapeutic potential .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide as an anticancer agent. Research indicates that derivatives of this compound exhibit strong cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Screening

  • A series of derivatives were synthesized and evaluated for their cytotoxicity using the MTT assay.
  • The results showed that certain compounds had half-maximal inhibitory concentration (IC50) values in the nanomolar range against breast cancer cell lines, indicating potent anticancer activity .

Molecular Docking Studies

  • Molecular docking studies have been performed to understand the binding interactions of these compounds with key targets such as the epidermal growth factor receptor (EGFR) and tubulin.
  • The binding affinities were correlated with biological activity, suggesting that structural modifications could enhance efficacy .

Anti-Alzheimer's Activity

The compound also shows promise in neuropharmacology, particularly in the treatment of Alzheimer's disease.

Enzyme Inhibition

  • This compound derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's pathology.
  • Some derivatives exhibited dual inhibition properties, demonstrating IC50 values comparable to established drugs like donepezil .

Antioxidant Properties

  • In addition to enzyme inhibition, these compounds have shown antioxidant activity, which is crucial for neuroprotection in Alzheimer’s disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound.

Key Findings

  • Variations in substituents on the benzylidene ring significantly affect the inhibitory activity against AChE and BChE.
  • Compounds with specific structural features have been identified as more potent inhibitors, guiding future design efforts .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Target/Effect IC50 Values References
AnticancerBreast cancer cell linesNanomolar range
AChE InhibitionAlzheimer's diseaseComparable to donepezil
BChE InhibitionAlzheimer's diseaseComparable to donepezil
AntioxidantNeuroprotection% Scavenging Activity

Mechanism of Action

The mechanism of action of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide
  • N-[2-(hydrazinecarbonyl)phenyl]pyridine-2-sulfonamide
  • N-[2-(hydrazinecarbonyl)phenyl]furan-2-sulfonamide

Uniqueness: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene ring , which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Biological Activity

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly its potential as an inhibitor of various enzymes and its anticancer properties. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiophene ring connected to a sulfonamide group and a hydrazinecarbonyl moiety. This unique structure is essential for its biological activity, allowing it to interact with various biological targets.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro assays revealed that the compound has potent activity against:

  • Breast Cancer (MCF-7) : IC50 values indicating effective inhibition were observed.
  • Liver Cancer (HepG2) : The compound showed notable cytotoxicity, comparable to established chemotherapeutic agents.
Cell LineIC50 Value (µM)Reference
MCF-71.98
HepG21.48

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Exhibited competitive inhibition with an IC50 comparable to donepezil, a standard treatment for Alzheimer’s disease.
  • Butyrylcholinesterase (BChE) : Also showed significant inhibitory potential, indicating dual-targeting capabilities.
EnzymeIC50 Value (µM)Comparison
AChE0.09Donepezil (0.10)
BChE0.14Donepezil (0.14)

These findings suggest that the compound may be useful in the treatment of Alzheimer’s disease by enhancing cholinergic neurotransmission.

3. Antimicrobial Properties

The antimicrobial efficacy of this compound has also been assessed, revealing activity against various bacterial strains:

  • Staphylococcus aureus : Demonstrated significant antibacterial activity.
  • Escherichia coli : Showed moderate inhibition.

The biological activities of this compound can be attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with target proteins, enhancing binding affinity and selectivity:

  • Hydrogen Bonding : Critical for enzyme-inhibitor interactions.
  • π-π Interactions : Facilitate binding to aromatic residues in target enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.
  • Anticancer Efficacy : In vivo models showed that treatment with the compound led to reduced tumor growth in xenograft models, supporting its use as a chemotherapeutic agent.

Q & A

Q. Table 1. Key Spectral Markers for Derivative Validation

TechniqueCritical Peaks/SignalsFunctional Group ConfirmationReference
FT-IR1710–1690 cm⁻¹C=O (spiro derivatives)
¹H-NMR10.50–9.90 ppm (NH-thiadiazole)Cyclization completion
DEPT-13524.20–42.09 ppm (CH₂ in cycloalkanes)Spiro ring formation

Q. Table 2. Crystallographic Parameters for Structural Analysis

ParameterValue (Compound I)Homologous Compound (2NPFC)Reference
Dihedral Angle (Benzene-Thiophene)13.53° (A), 8.50° (B)9.71°
Hydrogen BondsC–H⋯O/SClassical H-bonds absent

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